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Cat. No.: B1671580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of glesatinib, a

potent and selective inhibitor of the MET, AXL, and ROS1 receptor tyrosine kinases. The

information presented herein is curated from publicly available research and is intended to

provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction
Glesatinib (MGCD265) is a small molecule tyrosine kinase inhibitor (TKI) that has

demonstrated significant antitumor activity in a range of preclinical solid tumor models. Its

primary mechanism of action involves the inhibition of the MET (Mesenchymal-Epithelial

Transition factor), AXL, and ROS1 signaling pathways, which are frequently dysregulated in

various cancers and are key drivers of tumor growth, proliferation, metastasis, and drug

resistance. This document summarizes the key preclinical findings, including in vitro potency, in

vivo efficacy, and the methodologies employed in these critical studies.

Mechanism of Action and Signaling Pathways
Glesatinib is classified as a type II MET inhibitor, binding to the inactive "DFG-out"

conformation of the MET kinase domain. This distinct binding mode allows it to overcome

resistance mechanisms that affect type I MET inhibitors, such as mutations in the MET

activation loop (e.g., Y1230H). The inhibition of MET, AXL, and ROS1 by glesatinib leads to
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the downregulation of several downstream signaling cascades crucial for cancer cell survival

and proliferation, including the RAS/MAPK and PI3K/AKT pathways.
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Figure 1: Glesatinib's inhibition of MET, AXL, and ROS1 signaling pathways.
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In Vitro Studies
Kinase Inhibition
Glesatinib's potency against its primary targets has been quantified through in vitro kinase

assays.

Target IC50 (nM) Reference

MET (Wild-Type) 19

MET (Y1230H) - -

MET (D1228N) - -

AXL - -

ROS1 - -

Note: Specific IC50 values for mutant MET, AXL, and ROS1 are not consistently reported in the

reviewed literature.

Cell Viability and Proliferation
The anti-proliferative effects of glesatinib have been evaluated across a panel of solid tumor

cell lines, particularly those with known MET alterations.
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Cell Line Cancer Type MET Status IC50 (nM) Reference

Hs746T Gastric
MET

Amplification
~20

EBC-1 Lung
MET

Amplification
~10

SNU-5 Gastric
MET

Amplification
~30

MKN-45 Gastric
MET

Amplification
-

H441 Lung
MET Exon 14

Skipping
~50

H596 Lung
MET Exon 14

Skipping
~40

Note: IC50 values are approximate and can vary based on experimental conditions.

Overcoming Resistance
A key finding from preclinical studies is glesatinib's ability to inhibit MET variants that confer

resistance to type I MET inhibitors. In cellular models, glesatinib demonstrated sustained

activity against cell lines with acquired resistance to crizotinib, a type I inhibitor, driven by

mutations such as Y1230H in the MET activation loop.

In Vivo Studies
Xenograft Models
Glesatinib has demonstrated significant tumor growth inhibition and regression in various

patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors.
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Model
Cancer
Type

MET Status
Glesatinib
Dose

Tumor
Growth
Inhibition
(%)

Reference

Hs746T

(CDX)
Gastric

MET

Amplification

60 mg/kg,

daily

>100

(regression)

EBC-1 (CDX) Lung
MET

Amplification

60 mg/kg,

daily

>100

(regression)

LU-01-0418

(PDX)
Lung

MET Exon 14

Skipping

60 mg/kg,

daily

>100

(regression)

ST253 (PDX) Gastric
MET

Amplification

60 mg/kg,

daily

>100

(regression)

Note: Tumor growth inhibition greater than 100% indicates tumor regression.

Pharmacodynamics
In vivo studies have confirmed that glesatinib effectively inhibits MET phosphorylation in tumor

tissues. Western blot analysis of tumor lysates from glesatinib-treated mice showed a

significant reduction in phosphorylated MET (p-MET) levels compared to vehicle-treated

controls, demonstrating target engagement and inhibition in a physiological setting.

Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical

evaluation of glesatinib. For detailed, step-by-step instructions, it is recommended to consult

the original research articles and standard laboratory manuals.

In Vitro Kinase Assay
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Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Methodology: The inhibitory activity of glesatinib against MET, AXL, and ROS1 kinases is

typically determined using a radiometric or fluorescence-based assay. Recombinant kinase

enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P),

and varying concentrations of glesatinib in a suitable reaction buffer. Following incubation, the

extent of substrate phosphorylation is quantified. The concentration of glesatinib that inhibits

50% of the kinase activity (IC50) is then calculated from the dose-response curve.

Cell Viability Assay (MTT/CellTiter-Glo)

Cell Culture Treatment Assay Readout
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Figure 3: Workflow for a typical cell viability assay.
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Methodology: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with a range of glesatinib concentrations for a period of 72 hours.

Cell viability is assessed using either the MTT assay, which measures the metabolic activity of

viable cells via the reduction of a tetrazolium salt to formazan, or the CellTiter-Glo®

Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active

cells. The resulting data is used to generate dose-response curves and calculate IC50 values.

Western Blotting
Methodology: To assess the impact of glesatinib on intracellular signaling, cells are treated

with the compound for a specified duration. Subsequently, cell lysates are prepared, and

protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE

and transferred to a nitrocellulose or PVDF membrane. The membranes are then incubated

with primary antibodies specific for total and phosphorylated forms of MET, AKT, and ERK.

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the

protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models
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Figure 4: Workflow for the establishment and use of patient-derived xenograft models.
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Methodology: Fresh tumor tissue from a patient's surgery is implanted subcutaneously into

immunocompromised mice (e.g., NOD/SCID or NSG mice). Once the tumors are established

and have reached a specified volume, they are excised, fragmented, and re-implanted into a

larger cohort of mice for treatment studies. Mice bearing established tumors are randomized

into treatment and control groups. Glesatinib is administered orally at a specified dose and

schedule. Tumor growth is monitored regularly by caliper measurements, and animal well-being

is assessed. At the end of the study, tumors are often harvested for pharmacodynamic

analysis.

Conclusion
The preclinical data for glesatinib strongly support its potent and selective inhibition of MET,

AXL, and ROS1. In a variety of solid tumor models, particularly those with MET dysregulation,

glesatinib has demonstrated significant anti-proliferative and pro-apoptotic activity, both in vitro

and in vivo. A notable feature of glesatinib is its ability to overcome resistance to type I MET

inhibitors, highlighting its potential as a valuable therapeutic option for patients who have

developed resistance to other MET-targeted therapies. The comprehensive preclinical

evaluation of glesatinib has provided a solid foundation for its continued clinical development

in solid tumors.

To cite this document: BenchChem. [Glesatinib's Preclinical Profile in Solid Tumors: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671580#glesatinib-preclinical-studies-in-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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